2-methyloxirane-2-carboxylic Acid

Description

Structural Features and Unique Chemical Motifs

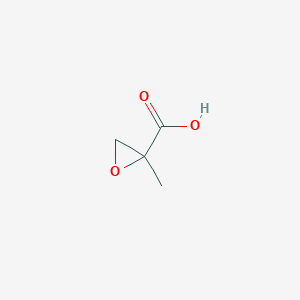

2-Methyloxirane-2-carboxylic acid, with the chemical formula C₄H₆O₃, is a small organic molecule that packs significant chemical functionality into a compact structure. nih.gov Its defining characteristic is the presence of two key functional groups: a three-membered epoxide ring (oxirane) and a carboxylic acid. youtube.com These groups are attached to the same carbon atom, creating a quaternary stereocenter.

The molecule's structure is notable for several reasons:

Oxirane Ring: This strained heterocyclic motif contains a highly reactive C-O-C bond. The ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a variety of new functional groups.

Carboxylic Acid: This functional group is a weak acid and provides a handle for numerous chemical transformations, such as the formation of esters, amides, or acid chlorides. youtube.com The presence of a carboxylic acid group is a common feature in many pharmaceuticals, making up roughly 25% of all commercialized drugs. wiley-vch.de

Chiral Center: The carbon atom substituted with the methyl group, the carboxylic acid, and the epoxide ring is a chiral center. This means the molecule can exist as two non-superimposable mirror images (enantiomers). Access to enantiomerically pure forms of this compound is crucial for its use in synthesizing chiral drugs and other biologically active molecules. nih.gov

The close proximity of the reactive epoxide and the versatile carboxylic acid group within a single, chiral molecule makes this compound a highly valuable and unique chemical building block.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 38649-35-3 nih.gov |

| Molecular Formula | C₄H₆O₃ nih.gov |

| Molecular Weight | 102.09 g/mol nih.gov |

| SMILES | CC1(CO1)C(=O)O nih.gov |

| InChI Key | CSEUSVYSDPXJAP-UHFFFAOYSA-N nih.gov |

Historical Context and Evolution of Research

While specific early historical accounts of this compound are not extensively documented, its development is intrinsically linked to the broader evolution of organic synthesis. The chemistry of both epoxides and carboxylic acids has been a cornerstone of organic chemistry for over a century. However, the synthesis of molecules containing multiple, proximate functional groups, particularly in an enantiomerically pure form, represents a more modern challenge.

The evolution of research in this area has progressed from:

Early Methods: Initial syntheses of related structures often produced racemic mixtures, where both enantiomers are present in equal amounts.

Chiral Pool Synthesis: A significant advancement was the use of the "chiral pool," which involves using naturally occurring enantiopure molecules, such as amino acids or sugars, as starting materials. orgsyn.org For instance, methods were developed to convert optically active 2-amino acids into chiral epoxides. orgsyn.org

Asymmetric Catalysis: The most ambitious and modern approach involves asymmetric synthesis, which creates a single desired enantiomer from non-chiral starting materials using chiral catalysts. nih.govresearchgate.net This technique has become indispensable in pharmaceutical development.

The demand for enantiopure building blocks like this compound has grown in tandem with the increasing sophistication of drug design and materials science, driving the development of highly selective synthetic methods. nih.gov

Significance in Organic Synthesis and Interdisciplinary Fields

The primary significance of this compound lies in its role as a chiral building block . Chiral building blocks are relatively simple, enantiomerically pure molecules used as starting materials for the synthesis of complex target structures. researchgate.net Their importance cannot be overstated, especially in medicinal chemistry, as most biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer of a drug.

The dual functionality of this compound allows for a wide range of synthetic applications:

In Organic Synthesis: It serves as a versatile intermediate. The epoxide can be opened by a nucleophile to install a hydroxyl group and another functionality with controlled stereochemistry. The carboxylic acid can then be used to form a peptide bond or other linkages, allowing for the stepwise construction of complex molecules. youtube.com

In Interdisciplinary Fields: The compound's utility extends beyond traditional organic synthesis. Research has explored the use of its derivatives, such as methyl oxirane-2-carboxylate, in polymer chemistry. wooster.edu The copolymerization of such epoxide monomers is a subject of academic study, indicating its potential use in creating new materials with specific properties. wooster.eduechemi.com Its structural similarity to aziridine-2-carboxylic esters, another important class of synthetic building blocks, underscores the value of small, strained heterocycles in chemical synthesis. ru.nl

Scope of Current Academic Inquiry

Current academic research involving this compound and related compounds is focused on several key areas. The development of novel synthetic methods, particularly those that are catalytic and highly enantioselective, remains a priority. researchgate.netmdpi.com This allows for more efficient and sustainable production of these valuable chiral synthons.

The scope of contemporary inquiry includes:

Advanced Synthetic Methods: Researchers are continuously exploring new catalysts and reaction conditions to synthesize 2,2-disubstituted epoxides and related strained-ring systems like azirines with high precision. beilstein-journals.orgbeilstein-journals.org

Applications in Polymer Science: The synthesis of polymers and copolymers from functionalized epoxides is an active area of investigation. wooster.eduechemi.com These studies aim to develop new materials with tailored thermal and mechanical properties.

Library Synthesis for Drug Discovery: The reactivity of the epoxide ring allows it to be opened by a wide array of nucleophiles. This feature can be exploited to generate large libraries of structurally diverse, chiral molecules. These libraries are then screened for biological activity, accelerating the discovery of new drug candidates.

Versatile Building Blocks: The use of multifunctional aromatic carboxylic acids as building blocks for metal-organic frameworks (MOFs) is a growing field. mdpi.com While not aromatic, the bifunctional nature of this compound aligns with the principle of using versatile linkers to create novel supramolecular structures.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyloxirane 2 Carboxylic Acid

Conventional Chemical Synthesis Routes

Conventional routes to 2-methyloxirane-2-carboxylic acid are primarily categorized by the key bond-forming strategy employed. These include the direct epoxidation of an unsaturated acid precursor and the oxidation of a functional group on a substituted oxirane.

The most direct approach to synthesizing this compound is through the epoxidation of its corresponding α,β-unsaturated acid precursor, methacrylic acid (2-methylprop-2-enoic acid) wikipedia.org. This strategy involves the direct addition of an oxygen atom across the carbon-carbon double bond.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for converting alkenes into epoxides masterorganicchemistry.com. The reaction proceeds through a concerted mechanism, often referred to as the "Butterfly Mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step masterorganicchemistry.com. This process is stereospecific, with the new C-O bonds forming on the same face of the alkene, resulting in a syn addition masterorganicchemistry.com.

However, the epoxidation of α,β-unsaturated carbonyl compounds like methacrylic acid with electrophilic reagents like m-CPBA can be challenging. The electron-withdrawing nature of the carboxyl group deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophilic attack youtube.com. In some cases, competing reactions such as the Baeyer-Villiger oxidation can occur, particularly with unsaturated ketones stackexchange.comrsc.org. To overcome the low reactivity of the electron-deficient alkene, modified conditions can be employed. The use of a strong base can deprotonate the peroxy acid, forming a nucleophilic peroxy anion. This anion can then attack the β-carbon of the α,β-unsaturated system in a conjugate addition, followed by intramolecular ring closure to form the epoxide youtube.com.

| Reagent System | Mechanism Type | Key Considerations |

| m-CPBA | Electrophilic Addition | Slow reaction due to electron-deficient alkene; potential for side reactions. |

| m-CPBA / Strong Base (e.g., KOH) | Nucleophilic Addition | Faster reaction for electron-poor alkenes; proceeds via conjugate addition. youtube.com |

| Hydrogen Peroxide / Alkali | Nucleophilic Addition | A common method for nucleophilic epoxidation of α,β-unsaturated carbonyls. youtube.com |

Metal catalysts can facilitate the epoxidation of alkenoic acids, often using a more economical primary oxidant like hydrogen peroxide. A well-established method for the epoxidation of α,β-unsaturated acids involves the use of hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst at a controlled pH between 4 and 5.5 google.com. This system is effective for converting the electron-poor double bond into an epoxide.

Furthermore, various transition-metal complexes have been developed for the epoxidation of α,β-unsaturated systems, often with a focus on achieving high enantioselectivity. For instance, catalyst systems based on rare-earth metals such as ytterbium, combined with chiral ligands, have demonstrated high efficiency and enantiomeric excess in the epoxidation of α,β-unsaturated ketones using tert-butyl hydroperoxide (TBHP) as the oxidant organic-chemistry.org. While the substrate in these studies is a ketone, the principles are applicable to other α,β-unsaturated carbonyl compounds, highlighting the potential for developing catalytic systems tailored for methacrylic acid.

An alternative synthetic strategy involves starting with a precursor that already contains the 2-methyloxirane ring and subsequently installing the carboxylic acid group. A suitable starting material for this approach is (2-methyloxiran-2-yl)methanol, a primary alcohol. The challenge then becomes the selective oxidation of the primary alcohol to a carboxylic acid without inducing the opening of the sensitive epoxide ring.

The use of stable nitroxyl (B88944) radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides a highly selective and mild method for the oxidation of primary alcohols qualitas1998.net. The TEMPO-catalyzed process operates as a cycle where TEMPO is first oxidized to the active N-oxoammonium salt by a stoichiometric (or "primary") oxidant. This salt then oxidizes the alcohol to an aldehyde, regenerating TEMPO windows.net. The aldehyde can be further oxidized to a carboxylic acid.

For the conversion of primary alcohols directly to carboxylic acids, a biphasic system is often used with sodium hypochlorite (B82951) (bleach) as the primary oxidant, in the presence of a catalytic amount of sodium bromide and TEMPO windows.netncsu.edu. The reaction is typically maintained at a controlled pH, often around 10 to 10.5, to optimize the formation of the carboxyl group ncsu.edu. The mild conditions of TEMPO-mediated oxidation make it a suitable candidate for the synthesis of this compound from its corresponding primary alcohol, minimizing the risk of undesired reactions involving the epoxide ring.

| Component | Role | Example |

| Catalyst | Nitroxyl Radical | TEMPO (or derivatives like 4-MeO-TEMPO) windows.net |

| Primary Oxidant | Stoichiometric Oxidant | Sodium Hypochlorite (NaClO) windows.net |

| Co-catalyst | Promoter | Sodium Bromide (NaBr) ncsu.edu |

| Solvent System | Biphasic | Dichloromethane-Water windows.net |

| pH Control | Buffer/Base | pH maintained around 10-11 for carboxylic acid formation. ncsu.edu |

Beyond TEMPO-mediated systems, classical strong oxidizing agents can be used to convert primary alcohols into carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (a solution of chromium trioxide in sulfuric acid) are capable of performing this transformation effectively libretexts.org.

These methods are generally less expensive than TEMPO-based systems but are also harsher. The strongly acidic or basic conditions and high oxidative potential of these reagents could potentially lead to the cleavage of the oxirane ring. Therefore, careful control of reaction conditions, such as temperature and reaction time, would be critical to achieve a successful synthesis of this compound using these powerful oxidants.

Oxidative Approaches for Carboxylic Acid Formation

Asymmetric Synthesis and Enantioselective Routes

The creation of enantiomerically pure this compound is of significant interest due to the importance of chiral epoxides as versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.gov Enantioselective routes focus on establishing the stereocenter at the C2 position with high fidelity.

The asymmetric epoxidation of α,β-unsaturated carbonyl compounds, a class to which the precursors of this compound belong, has been a major focus of catalyst development. While direct asymmetric epoxidation of tiglic acid or angelic acid (the logical precursors) is not widely documented, extensive research on analogous α,β-unsaturated systems provides a clear framework for achieving stereocontrol.

Catalytic strategies often involve the use of metal complexes with chiral ligands or organocatalysts. For instance, lanthanide-BINOL complexes have proven effective in the asymmetric epoxidation of α,β-unsaturated carboxylic acid imidazolides. nih.govresearchgate.net These catalytic systems can produce α,β-epoxy esters in high yields (up to 91%) and enantiomeric excesses (up to 93% ee). nih.gov The imidazolide is used to activate the carboxylic acid precursor, facilitating the catalytic cycle.

Another successful approach employs rare-earth metal amides, such as those of Ytterbium (Yb), in combination with phenoxy-functionalized chiral prolinols. organic-chemistry.org This system, using tert-butyl hydroperoxide (TBHP) as the oxidant, is highly effective for the enantioselective epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantiomeric excess (up to 99% ee). organic-chemistry.org The choice of metal and the structure of the chiral ligand are critical for high reactivity and selectivity. Similarly, hybrid amide-based Cinchona alkaloids have been developed as highly efficient phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, notable for their low catalyst loadings (0.5 mol %) and short reaction times. acs.org

The general mechanism for these base-promoted epoxidations involves the nucleophilic addition of a hydroperoxide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution of the resulting enolate to form the epoxide ring. nih.gov Chiral catalysts orchestrate this process by forming a chiral environment around the substrate, directing the attack of the oxidant to one face of the double bond.

| Catalyst System | Substrate Class | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| La-BINOL-Ph₃As=O Complex | α,β-Unsaturated Carboxylic Acid Imidazolides | TBHP | Up to 93% | nih.gov |

| Yb-Amide + Chiral Prolinol | α,β-Unsaturated Ketones | TBHP | Up to 99% | organic-chemistry.org |

| Amide-Based Cinchona Alkaloids | α,β-Unsaturated Ketones | Various | Up to >99% | acs.org |

Biocatalytic methods offer a green alternative for epoxide synthesis, operating under mild conditions with high selectivity. Chemo-enzymatic epoxidation is a prominent strategy where an enzyme, typically a lipase, is used to generate a peracid in situ, which then acts as the epoxidizing agent. This approach avoids the direct handling of potentially unstable and hazardous peracids. nih.gov

The process generally involves the reaction of a carboxylic acid with hydrogen peroxide, catalyzed by a lipase, to form the corresponding peroxy acid. This peroxy acid then epoxidizes the alkene substrate. While this has been widely applied to fats and oils, the principle is applicable to smaller unsaturated molecules. The selection of the lipase and carboxylic acid can influence the reaction's efficiency.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, amino acids like alanine serve as excellent starting points.

A well-established route to chiral oxiranes starts from optically active 2-amino acids. orgsyn.org This method involves the transformation of the amino acid into a 2-chlorocarboxylic acid, which is then converted to the final epoxide. For example, (S)-alanine can be converted to (S)-2-chloropropanoic acid. This intermediate is then reduced to the corresponding (S)-2-chloroalkan-1-ol. The final step is an intramolecular cyclization under basic conditions, where the hydroxyl group displaces the chlorine atom to form the oxirane ring. This cyclization proceeds with an inversion of configuration at the stereocenter, meaning (S)-2-chloropropanoic acid ultimately yields the (R)-alkyloxirane. orgsyn.org This multi-step sequence effectively transfers the chirality from the starting amino acid to the final epoxide product.

Chiral Pool Synthesis from Pre-existing Stereocenters

Industrial-Scale Production Methods

The industrial production of epoxides faces several challenges, including managing reaction exothermicity and ensuring the safe handling of potent oxidants. nih.gov While specific large-scale methods for this compound are not publicly detailed, the principles applied to other epoxidations are relevant.

Conventional industrial epoxidation often uses stoichiometric peracids, which generate significant acid waste, or the chlorohydrin process, which produces chlorinated by-products. lsbu.ac.uklsbu.ac.uk Modern industrial approaches focus on catalytic methods using more benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide. lsbu.ac.uk

Sustainable Synthesis and Green Chemistry Considerations

Green chemistry principles are increasingly guiding the development of new synthetic routes for epoxides. The primary goals are to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com

A key area of focus is the choice of oxidant. Traditional reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective but suffer from poor atom economy and produce stoichiometric waste. Greener alternatives such as hydrogen peroxide (H₂O₂), which yields only water as a byproduct, and tert-butyl hydroperoxide (TBHP), which produces tert-butanol, are highly preferred. lsbu.ac.ukrsc.org Catalytic systems that can effectively activate these greener oxidants are central to sustainable epoxidation. rsc.org

Another green approach is the use of electrochemical methods. An electrochemical cell can generate epoxides from olefins using water as the oxygen source at room temperature and pressure, producing only hydrogen gas as a valuable byproduct and avoiding CO₂ emissions associated with traditional high-temperature processes. acs.org

The choice of solvent is also a critical consideration. Efforts are made to replace chlorinated solvents with more environmentally benign options, including ionic liquids or, ideally, water. pnas.org Biocatalytic and chemo-enzymatic routes are inherently green as they are typically performed in aqueous media under mild conditions. mdpi.com The development of reusable heterogeneous catalysts further enhances the sustainability of the process by minimizing waste and allowing for continuous operation. lsbu.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxirane 2 Carboxylic Acid

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The strained three-membered ring of the epoxide in 2-methyloxirane-2-carboxylic acid makes it susceptible to nucleophilic attack, leading to ring-opening reactions. libretexts.orglibretexts.org These reactions are of significant interest due to their utility in synthesizing a variety of functionalized molecules. nih.govsemanticscholar.org The regioselectivity and stereoselectivity of these reactions are influenced by the reaction conditions, particularly the pH of the medium. semanticscholar.org

The regioselectivity of nucleophilic attack on the asymmetric epoxide ring of this compound is a critical aspect of its reactivity. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom, which is the methylene (B1212753) (CH₂) group in this case. ucalgary.cayoutube.com This is a typical S(_N)2-type reaction where steric hindrance plays a dominant role in directing the nucleophile. ucalgary.cad-nb.infovu.nl

Conversely, under acidic conditions, the regioselectivity can be altered. The reaction proceeds through a transition state with significant carbocationic character. libretexts.orgopenstax.org The tertiary carbon, being more substituted, can better stabilize the partial positive charge that develops during the transition state. libretexts.orglibretexts.orgopenstax.org Consequently, nucleophilic attack is more likely to occur at the more substituted carbon atom. libretexts.orglibretexts.orgopenstax.org However, it is important to note that a mixture of products can often be formed. libretexts.orgopenstax.org

The stereochemistry of the ring-opening is also a key feature. The reaction typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an S(_N)2 mechanism. ucalgary.ca This results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.orgopenstax.org

A summary of the expected regioselectivity under different conditions is presented in the table below.

| Condition | Site of Nucleophilic Attack | Primary Mechanism | Stereochemical Outcome |

| Basic/Nucleophilic | Less substituted carbon (CH₂) | S(_N)2 | Inversion of configuration |

| Acidic | More substituted carbon (quaternary) | S(_N)1-like | Inversion of configuration |

Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group and activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The mechanism of the subsequent nucleophilic attack is not purely S(_N)1 or S(_N)2 but is often described as a hybrid of the two. libretexts.orgopenstax.org

The reaction exhibits characteristics of an S(_N)2 reaction, such as the inversion of stereochemistry at the site of attack. libretexts.orgopenstax.org However, the regioselectivity, which favors attack at the more substituted carbon, is a feature more aligned with an S(_N)1 mechanism, where a carbocation intermediate is stabilized by the substituents. libretexts.orglibretexts.orgopenstax.org The transition state is thought to have significant carbocationic character, with the positive charge being more developed on the more substituted carbon atom. libretexts.orgopenstax.org This explains the preference for nucleophilic attack at this position. libretexts.orgopenstax.org

In the presence of a base, the epoxide ring of this compound can be opened by a strong nucleophile. libretexts.org Unlike acid-catalyzed opening, the epoxide oxygen is not protonated. Instead, the nucleophile directly attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com

The reaction proceeds via a classic S(_N)2 mechanism. ucalgary.ca Due to steric hindrance from the methyl and carboxylic acid groups at the quaternary carbon, the nucleophile preferentially attacks the less substituted methylene carbon. ucalgary.cayoutube.com The considerable ring strain of the epoxide (approximately 13 kcal/mol) facilitates this reaction, as the release of this strain provides a strong thermodynamic driving force. masterorganicchemistry.com The result of this backside attack is an inversion of stereochemistry at the center that is attacked. ucalgary.ca

The reaction of this compound with various nucleophiles leads to a diverse range of products.

Amines: The reaction of epoxides with amines is a common method for the synthesis of amino alcohols. libretexts.orgresearchgate.net In the case of this compound, the reaction with an amine under basic or neutral conditions would be expected to result in the formation of a β-amino acid derivative, with the amine attacking the less hindered carbon. The direct reaction of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org However, heating the resulting ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.orglibretexts.org

Thiols: Thiols are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-hydroxy thiols. youtube.com The reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion. youtube.com Similar to other strong nucleophiles, the thiolate would attack the less substituted carbon of the epoxide ring. youtube.com Photocatalytic methods have also been developed for the direct conversion of carboxylic acids to thiols. nih.gov

Alcohols: The ring-opening of epoxides with alcohols, or alcoholysis, can occur under both acidic and basic conditions. libretexts.org Under basic conditions, an alkoxide nucleophile will attack the less substituted carbon. libretexts.org In an acidic medium, the alcohol, a weak nucleophile, will attack the protonated epoxide, with a preference for the more substituted carbon. libretexts.org This reaction is a useful method for the synthesis of β-hydroxy ethers.

The table below summarizes the expected major products from the reaction of this compound with these nucleophiles under different conditions.

| Nucleophile | Condition | Expected Major Product |

| Amine (R-NH₂) | Basic/Neutral | 3-(Alkylamino)-2-hydroxy-2-methylpropanoic acid |

| Thiol (R-SH) | Basic | 3-(Alkylthio)-2-hydroxy-2-methylpropanoic acid |

| Alcohol (R-OH) | Basic (RO⁻) | 3-Alkoxy-2-hydroxy-2-methylpropanoic acid |

| Alcohol (R-OH) | Acidic | 2-Alkoxy-3-hydroxy-2-methylpropanoic acid |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound is also a site of chemical reactivity, allowing for a range of transformations. rsc.org

The term "oxidation" in the context of a carboxylic acid can refer to several transformations.

Formation of Carboxylate Salts: Carboxylic acids are acidic and will react with bases to form carboxylate salts. ucalgary.ca This is a simple acid-base reaction and does not involve a change in the oxidation state of the carbon atom.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.comlibretexts.org This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carboxylic acid towards nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com

Another method for esterification involves the conversion of the carboxylic acid to its conjugate base, a carboxylate, by deprotonation with a base. libretexts.org This carboxylate can then be alkylated by an S(_N)2 reaction with a primary or methyl halide. libretexts.org

Reduction Reactions (e.g., to Diols or Reduced Derivatives)

The reduction of this compound can proceed via the reaction of one or both of its functional groups, primarily yielding diols or other reduced derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and epoxides. byjus.commasterorganicchemistry.comquora.com

The reduction of a carboxylic acid with LiAlH₄ typically proceeds to the corresponding primary alcohol. byjus.comorgosolver.com In this case, the carboxylic acid moiety of this compound would be reduced to a hydroxymethyl group. Simultaneously, LiAlH₄ can open the epoxide ring via a nucleophilic attack of a hydride ion. byjus.com For a substituted epoxide like 2-methyloxirane, this attack generally occurs at the less sterically hindered carbon atom. byjus.com

Therefore, the complete reduction of this compound with a sufficient amount of LiAlH₄ is expected to yield 2-methylpropane-1,2-diol . The reaction first involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating a carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction of the carboxylate and nucleophilic opening of the epoxide ring lead to the final diol product after an aqueous workup. byjus.commasterorganicchemistry.com

Table 1: Predicted Products of this compound Reduction

| Starting Material | Reagent | Predicted Major Product |

|---|

It is noteworthy that other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids, although they can reduce epoxides under certain conditions. masterorganicchemistry.com The high reactivity of LiAlH₄ makes it the reagent of choice for this comprehensive reduction. quora.com

Esterification Reactions

The carboxylic acid group of this compound can readily undergo esterification. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

This reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, the alcohol is often used in a large excess, sometimes serving as the solvent. masterorganicchemistry.comchemguide.co.uk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the ester and water. masterorganicchemistry.comresearchgate.net

Table 2: Representative Fischer Esterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-methyloxirane-2-carboxylate |

Other methods for esterification include reaction with alkyl halides or using coupling agents. athabascau.ca For instance, trimethylsilyldiazomethane (B103560) (TMS-CHN₂) can convert carboxylic acids to their corresponding methyl esters rapidly. commonorganicchemistry.com Another approach involves a two-step process: first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acid chloride with the alcohol. commonorganicchemistry.com

Amidation Reactions

The synthesis of amides from this compound involves the formation of a new bond between the carboxyl carbon and a nitrogen atom from an amine. The direct reaction of a carboxylic acid and an amine can be challenging due to the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com Consequently, this transformation often requires high temperatures or the use of coupling agents or catalysts. mdpi.comnih.gov

A variety of modern methods have been developed for efficient amidation under milder conditions. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov The reaction typically proceeds by adding the borate (B1201080) ester to a solution of the carboxylic acid and the amine in a solvent like acetonitrile, followed by heating. nih.gov Other catalytic systems, such as those based on triphenylphosphine, can also facilitate this transformation. rsc.org

Microwave-assisted synthesis has also emerged as a powerful technique, often reducing reaction times significantly. researchgate.net For example, using ceric ammonium nitrate (B79036) (CAN) as a catalyst under microwave irradiation can promote direct amidation. researchgate.net

Table 3: General Conditions for Amidation of this compound

| Amine | Coupling Agent/Catalyst | General Conditions | Product Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | B(OCH₂CF₃)₃ | Heat in MeCN | N-substituted 2-methyloxirane-2-carboxamide |

| Secondary Amine (R₂NH) | Dimethylsulfamoyl chloride | Mild conditions (0–45°C) | N,N-disubstituted 2-methyloxirane-2-carboxamide |

Tandem Reactions and Cascade Processes Involving Both Functional Groups

The presence of both an epoxide and a carboxylic acid allows for tandem or cascade reactions where both groups participate sequentially in a single synthetic operation. These processes are highly efficient as they can build molecular complexity rapidly.

An example of such a process is the reaction of a carboxylic acid with an epoxide, like ethylene (B1197577) oxide, in the presence of an esterification catalyst and a supercritical fluid carrier. google.com In the context of this compound, an intramolecular version of this reaction could potentially be induced, or it could react with an external epoxide. More directly, the reaction of the molecule with an external nucleophile could trigger a cascade. For example, a nucleophile could first open the epoxide ring, and the resulting hydroxyl group could then undergo an intramolecular esterification (lactonization) with the carboxylic acid group, leading to the formation of a cyclic lactone.

While direct examples for this compound are not prevalent in the cited literature, the concept of tandem reactions involving carboxylic acids is well-established. For instance, certain cycloalkyl carboxylic acids undergo tandem dehydrogenation-olefination-decarboxylation sequences catalyzed by palladium. nih.govresearchgate.net These complex transformations highlight the potential for developing novel cascade reactions starting from bifunctional substrates like this compound.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The interaction between the epoxide and carboxylic acid functionalities can be complex, and its study often requires a combination of kinetic experiments and spectroscopic analysis.

A relevant study investigated the kinetics and mechanism of the amine-catalyzed ring-opening of an oxirane by a carboxylic acid. researchgate.net This work is pertinent as it models the potential intermolecular or intramolecular interactions in systems containing all three components: an epoxide, a carboxylic acid, and a base (amine). The study employed kinetic analysis to determine reaction orders, rate constants, and activation energies. researchgate.net Spectroscopic methods, such as IR spectroscopy, were used to analyze the hydrogen-bonding interactions between the acid and the oxirane, which are crucial in the initial stages of the reaction. researchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways. researchgate.net DFT calculations can be used to model the geometries of transition states and calculate activation parameters, providing insights into the reaction mechanism at a molecular level. researchgate.net For the amine-catalyzed reaction between an oxirane and a carboxylic acid, theoretical approaches suggest a series of parallel and consecutive steps, including the quaternization of the amine by the activated oxirane and the subsequent ring-opening by the carboxylate anion. researchgate.net Such detailed mechanistic studies, combining experimental kinetics and spectroscopy with theoretical calculations, are essential for fully understanding and exploiting the reactivity of this compound.

Derivatization and Functionalization Strategies of 2 Methyloxirane 2 Carboxylic Acid

Synthesis of Carboxylic Acid Esters (e.g., Methyl Esters)

The carboxylic acid group of 2-methyloxirane-2-carboxylic acid is readily converted into its corresponding esters, such as methyl esters, through various esterification methods. These esters, including methyl 2-methyloxirane-2-carboxylate, are important intermediates in organic synthesis. wooster.educhemscene.com

One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more reactive derivatizing agents can be employed. For instance, the use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), in the presence of a Lewis acid catalyst, provides an effective method for esterification. tcichemicals.com This method is particularly useful for synthesizing carboxylic esters under mild conditions. tcichemicals.com

The synthesis of methyl glycidate, a related oxirane ester, can be achieved through the hydrolytic kinetic resolution of racemic methyl glycidate, yielding the (S)-enantiomer. orgsyn.org This process highlights the potential for creating optically active ester derivatives. While specific synthesis details for the methyl ester of this compound are not extensively documented in the provided results, the general principles of esterification are well-established and applicable.

| Property | Value | Source |

|---|---|---|

| CAS Number | 58653-97-7 | chemscene.com |

| Molecular Formula | C₅H₈O₃ | chemscene.com |

| Molecular Weight | 116.12 g/mol | chemscene.com |

| Synonym | Methyl 2-Methylglycidate | chemscene.com |

Modification of the Oxirane Ring to Novel Heterocycles (e.g., Aziridines)

The strained three-membered oxirane ring of this compound is susceptible to nucleophilic ring-opening reactions, providing a pathway to synthesize other heterocyclic compounds, most notably aziridines. Aziridines are nitrogen-containing heterocyles that are valuable synthetic intermediates for producing biologically active nitrogenous compounds. clockss.org

The conversion of epoxides to aziridines often involves a two-step process. First, the epoxide ring is opened by an azide (B81097) ion, which is a potent nucleophile. clockss.org This reaction is regioselective and leads to the formation of an azido (B1232118) alcohol intermediate. clockss.org Subsequently, the azido alcohol can be cyclized to form the aziridine (B145994) ring. This intramolecular cyclization can be promoted by reagents like triphenylphosphine. clockss.org The synthesis of aziridine-2-carboxylic esters from the corresponding oxirane-2-carboxylic esters has been demonstrated. ru.nl

The ring-opening of epoxides with amines is another important transformation, leading to the formation of β-amino alcohols. rsc.orgscielo.org.mx These reactions can be catalyzed by various acids, including silica-bonded S-sulfonic acid, and can often be carried out under solvent-free conditions. rsc.orgscielo.org.mx The regioselectivity of the ring-opening depends on the structure of the epoxide and the amine. For instance, the reaction of styrene (B11656) oxide with aromatic amines results in nucleophilic attack at the benzylic carbon, whereas aliphatic amines tend to attack the less hindered terminal carbon. scielo.org.mx While not directly forming a heterocycle in one step, the resulting β-amino alcohols are versatile precursors for the synthesis of various nitrogen-containing heterocycles.

Dianions of carboxylic acids have also been shown to react with aziridines to produce γ-amino acids, demonstrating the synthetic utility of these heterocycles. mdpi.com This highlights the potential for further functionalization of aziridines derived from this compound.

Incorporation into Polymeric Materials and Surface Modifiers

The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of polymeric materials and for use as surface modifiers. The oxirane ring can undergo ring-opening polymerization, while the carboxylic acid or its ester can be involved in condensation polymerization or serve as an anchor for surface modification.

The ring-opening polymerization of epoxides is a well-established method for producing polyethers. nih.gov This process can be initiated by various catalysts. For instance, the acidolysis of epoxides, which involves their reaction with carboxylic acids, is a key reaction in the coatings and polymer industry. sci-hub.se This reaction can be catalyzed by tertiary amines or carboxylate salts. sci-hub.seresearchgate.net The resulting polymers can have a range of properties depending on the specific monomers and polymerization conditions used.

This compound and its derivatives can also be used to modify the surfaces of various materials. Carboxylic acids are known to bind to the surface of nanoparticles, such as titanium dioxide (TiO₂) and iron oxide, through adsorption or chemical bonding. cd-bioparticles.com This surface modification can stabilize the nanoparticles, prevent aggregation, and improve their dispersibility in various solvents. cd-bioparticles.com The incorporation of functional monomers like glycidyl (B131873) methacrylate, which contains an epoxide ring, is a common strategy in the production of waterborne coatings. sci-hub.se

Furthermore, polymeric drugs have been developed by copolymerizing derivatives of salicylic (B10762653) acid with other monomers, demonstrating the potential for incorporating functional molecules into polymer chains. nih.gov While not directly involving this compound, this illustrates the broader concept of creating functional polymers. The polymerization of related monomers like acrylamide (B121943) N-methylene lactic and glycolic acid has also been studied, indicating an interest in polymers derived from functionalized acids. uobaghdad.edu.iq

| Application | Description | Relevant Moieties | Source |

|---|---|---|---|

| Polymer Synthesis | Can act as a monomer in ring-opening and condensation polymerizations to form polyesters and polyethers. | Oxirane ring, Carboxylic acid/ester | nih.govsci-hub.se |

| Surface Modification | The carboxylic acid group can anchor to nanoparticle surfaces, providing stabilization and improved dispersion. | Carboxylic acid | cd-bioparticles.com |

| Functional Coatings | Incorporation of epoxide-containing monomers is a strategy in developing functional coatings. | Oxirane ring | sci-hub.se |

Enzymatic and Biocatalytic Transformations Involving 2 Methyloxirane 2 Carboxylic Acid

Enzyme-Catalyzed Epoxide Hydrolase Reactions

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide rings to form corresponding vicinal diols through the addition of a water molecule, playing a crucial role in detoxification pathways and serving as valuable tools in biocatalysis. tandfonline.comwikipedia.orgnih.gov The mechanism of these enzymes can proceed through either a general base-catalyzed anti-addition of water or via the formation of a covalent acyl-enzyme intermediate. tandfonline.com

While research directly on 2-methyloxirane-2-carboxylic acid is limited, studies on structurally analogous 2,2-disubstituted epoxides, particularly 2-aryl-2-methyloxiranes, provide significant insights. The enzymatic hydrolysis of these compounds has been investigated using microsomal epoxide hydrolase from pig liver. These studies show that the enzyme can catalyze the ring-opening of these sterically hindered epoxides to produce 1,2-diols that contain a tertiary alcohol stereocenter. tandfonline.comias.ac.in

However, the enantioselectivity of these hydrolytic reactions with wild-type microsomal EHs on 2-aryl-2-methyloxiranes is generally modest. The enantiomeric purities of the resulting diols have been reported to be in the range of 13-34%. tandfonline.com This suggests that while the enzyme can accommodate the bulky substitution pattern, the differentiation between the two enantiomers of the racemic substrate is not highly efficient. Efforts in enzyme engineering, such as directed evolution, have proven successful in significantly enhancing the enantioselectivity of epoxide hydrolases for other classes of epoxides, indicating a potential route for improving catalysts for substrates like this compound. slu.senih.gov

Table 1: Enantioselective Hydrolysis of 2-Aryl-2-methyloxiranes by Pig Liver Microsomal Epoxide Hydrolase

| Substrate (2-Aryl-2-methyloxirane) | Enantiomeric Purity of Diol Product (%) | Reference |

| 2-Phenyl-2-methyloxirane | 34 | tandfonline.com |

| 2-(o-Tolyl)-2-methyloxirane | 13 | tandfonline.com |

| 2-(p-Tolyl)-2-methyloxirane | 23 | tandfonline.com |

| 2-(p-Anisyl)-2-methyloxirane | 21 | tandfonline.com |

Biotechnological Production of Related 2-Hydroxy-2-Methyl Carboxylic Acids

The enzymatic hydrolysis of this compound directly yields 2,3-dihydroxy-2-methylpropanoic acid, a dihydroxy carboxylic acid. nih.gov This transformation represents a key step in the biotechnological production of this and related poly-hydroxylated compounds from epoxide precursors. The broader field of metabolic engineering has established numerous pathways for the microbial production of valuable platform chemicals, including diols and hydroxy acids, from renewable feedstocks like glycerol (B35011) or sugars. nih.govmdpi.comnih.gov

For instance, microorganisms have been engineered to produce significant quantities of 1,3-propanediol, 2,3-butanediol, and 3-hydroxypropionic acid. nih.govmdpi.com These processes often involve the introduction of heterologous genes and the optimization of fermentation conditions to maximize titer, yield, and productivity. mdpi.com

A relevant strategy for producing diols involves a two-stage bioprocess. In one example, an engineered E. coli strain synthesizes esterified diols from n-alkanes, and a second microorganism, such as Pseudomonas putida, expressing a suitable esterase, then hydrolyzes the ester to release the final diol product. researchgate.net This approach circumvents issues of product inhibition or degradation by separating the synthesis and hydrolysis steps. Applying a similar principle, a whole-cell biocatalyst containing a highly active and enantioselective epoxide hydrolase could be used for the dedicated production of 2,3-dihydroxy-2-methylpropanoic acid from its parent epoxide. nih.govnih.gov

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture, exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org For this compound and related compounds, enzymatic kinetic resolution offers a powerful method for obtaining enantiomerically pure forms of the epoxide or its ring-opened products.

A highly effective method for the resolution of 2,2-disubstituted epoxides involves the use of halohydrin dehalogenases (HHDH). nih.gov A study demonstrated a practical procedure for the resolution of 2-alkyl-2-aryl-disubstituted epoxides using a commercially available HHDH enzyme and sodium azide (B81097) as a nucleophile. nih.gov This biocatalytic azidolysis reaction proceeds with excellent regio- and enantioselectivity, affording novel 1-azido-2-arylpropan-2-ols in high yields and enantiomeric excess. nih.gov The remaining unreacted epoxide can also be recovered in high enantiomeric purity.

Alternatively, hydrolytic kinetic resolution (HKR) using epoxide hydrolases is a common approach. nih.govwikipedia.org In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide, yielding an enantiopure diol and leaving the unreacted epoxide enantiomerically enriched. researchgate.net The efficiency of such resolutions is often described by the enantiomeric ratio (E-value). Protein engineering has been used to create EH variants with dramatically improved E-values for specific substrates. researchgate.net

Lipase-catalyzed reactions provide another versatile route for resolution. unimi.it This can be applied either through the enantioselective esterification of the racemic carboxylic acid itself or through the hydrolysis of a racemic ester derivative. nih.govnih.gov For example, lipases from Candida antarctica and Candida rugosa have been used to resolve racemic acids like 2-methylbutyric acid with high enantioselectivity. nih.gov

Table 2: Examples of Enzymatic Kinetic Resolution of Racemic Epoxides and Related Compounds

| Enzyme Class | Substrate Type | Reaction Type | Products | Key Findings | Reference(s) |

| Halohydrin Dehalogenase (HHDH) | 2-Alkyl-2-aryl-disubstituted epoxides | Azidolysis | Enantioenriched azido-alcohols and epoxides | Excellent yields and enantioselectivity. | nih.gov |

| Epoxide Hydrolase (EH) | Racemic epoxides (e.g., styrene (B11656) oxide) | Hydrolysis (HKR) | Enantioenriched diols and epoxides | E-values can be significantly improved via directed evolution. | nih.gov, researchgate.net |

| Lipase | Racemic carboxylic acids or esters | Esterification / Hydrolysis | Enantioenriched esters and acids | High enantioselectivity (E > 100) achievable for certain substrates. | nih.gov, unimi.it |

Biomimetic Approaches to Oxirane Formation and Reactivity

Biomimetic chemistry seeks to develop synthetic catalysts that mimic the function of natural enzymes. For oxirane formation, this often involves replicating the action of monooxygenase enzymes, such as cytochrome P450, which catalyze the epoxidation of alkenes. Research has led to the development of efficient iron-based catalysts that can perform epoxidation using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). rsc.orgnih.gov These systems, often using ligands like pyridine-2,6-dicarboxylic acid, show excellent reactivity for various olefins and represent a practical, eco-friendly method that could potentially be applied to the synthesis of this compound from methacrylic acid. rsc.org

In terms of reactivity, synthetic catalysts have been designed to mimic the enantioselective ring-opening capabilities of enzymes. A notable example is the work by Jacobsen and coworkers, who developed a chiral chromium-salen complex. mdpi.com This catalyst facilitates the kinetic resolution of 2,2-disubstituted terminal epoxides through nucleophilic ring-opening with an azide nucleophile. mdpi.com This approach, while using a metal complex rather than an enzyme, mimics the principle of enantioselective catalysis within a well-defined chiral pocket, achieving high enantioselectivity for the ring-opened product and the recovered epoxide. wikipedia.orgmdpi.com These biomimetic systems offer a bridge between traditional chemical synthesis and biocatalysis, providing valuable tools for the asymmetric synthesis and transformation of complex epoxides.

Applications of 2 Methyloxirane 2 Carboxylic Acid As a Synthetic Building Block

2-methyloxirane-2-carboxylic acid, a bifunctional molecule containing both a reactive epoxide ring and a carboxylic acid group, serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereospecific nature and the distinct reactivity of its functional groups allow for its incorporation into a variety of molecular scaffolds, leading to applications in pharmaceuticals, agrochemicals, and specialty materials.

Computational Chemistry and Theoretical Studies of 2 Methyloxirane 2 Carboxylic Acid

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the electronic structure and inherent reactivity of 2-methyloxirane-2-carboxylic acid. These methods can determine optimized geometries, vibrational frequencies, and the energies of various electronic states. By modeling the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict the most likely sites for nucleophilic and electrophilic attack, offering a foundational map of its chemical behavior.

For instance, studies on related carboxylic acid derivatives using quantum chemical methods have successfully interpreted reaction selectivity. chemicalbook.com Theoretical calculations have also been employed to predict the outcomes of reactions involving highly reactive systems by analyzing the sensitive dependence of product formation on initial energy and rotational states. aps.org

Table of Computed Properties for this compound This table presents descriptors computed by various software and models, providing a theoretical profile of the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | PubChem nih.gov |

| Molecular Weight | 102.09 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 102.031694049 Da | PubChem nih.gov |

| Topological Polar Surface Area | 49.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

Density Functional Theory (DFT) Studies of Epoxide Ring Polarization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In the case of this compound, DFT is particularly useful for analyzing the polarization of the three-membered epoxide ring, which is key to its reactivity. The carbon-oxygen bonds of the epoxide are inherently polarized due to oxygen's high electronegativity. The substitution pattern—a methyl group and a carboxylic acid group on one of the carbons—creates further asymmetry.

DFT calculations can precisely map the electron density distribution and electrostatic potential across the molecule. Under acidic conditions, the epoxide oxygen can be protonated. Theoretical models show that this protonation dramatically increases the polarization of the C-O bonds, creating significant partial positive charge on the epoxide carbons. youtube.com This electronic effect makes the carbons highly susceptible to nucleophilic attack. DFT studies on similar epoxide systems have shown that the more substituted carbon can better stabilize this developing positive charge, making it the preferential site for attack by weak nucleophiles. youtube.comyoutube.com In contrast, under basic or neutral conditions with a strong nucleophile, the ring is not protonated, and steric hindrance becomes the dominant factor, leading to attack at the less substituted carbon. youtube.comyoutube.com

Studies on the copolymerization of epoxides have also utilized DFT to understand the ring-opening step, confirming how coordination to a metal center can polarize the C-O bond and facilitate the reaction. figshare.com

Mechanistic Insights from Computational Modeling

Computational modeling provides a virtual window into the step-by-step progression of chemical reactions, known as the reaction mechanism. For this compound, this involves modeling its interactions with other reagents, locating transition states, and calculating the energy barriers associated with different reaction pathways.

Comprehensive DFT studies on epoxy-carboxylic acid reactions reveal intricate mechanistic details. researchgate.net For example, models show that a second molecule of a carboxylic acid can act as a catalyst, forming a hydrogen-bonded complex that stabilizes the transition state of the ring-opening step and significantly lowers the activation energy. researchgate.net These calculations can quantify the reduction in the energy barrier, providing a clear rationale for the catalytic effect observed experimentally.

Furthermore, computational modeling can elucidate the role of catalysts and solvents. Models for the ring-opening of epichlorohydrin (B41342) (a related epoxide) with carboxylic acids demonstrate that the reaction mechanism involves the in situ formation of a carboxylate salt, which then acts as the primary nucleophile in the rate-determining step. dntb.gov.uasci-hub.se By optimizing the geometries of intermediates and transition states, researchers can build a detailed energy profile of the reaction, identifying the most favorable pathway and explaining observed product distributions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on the static electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape.

For this compound, MD simulations would be invaluable for performing a thorough conformational analysis. This technique could map the rotational freedom of the carboxylic acid group relative to the rigid epoxide ring. Understanding these conformational preferences is crucial, as the spatial arrangement of the functional groups can influence intramolecular interactions (like hydrogen bonding) and how the molecule interacts with solvents or the active sites of enzymes. Although specific MD studies on this compound are not prominent in the literature, the methodology is well-established for analyzing the flexibility and dynamic motions of complex organic molecules.

Computational Prediction of Reaction Outcomes and Selectivity

One of the most powerful applications of computational chemistry is the prediction of reaction outcomes and selectivity. For an asymmetrically substituted epoxide like this compound, a key question is which of the two epoxide carbons will be attacked by a nucleophile.

Computational models provide a clear and predictive framework for this selectivity. youtube.comyoutube.comyoutube.com

Under acidic conditions (with a weak nucleophile): The epoxide oxygen is protonated, creating a highly activated intermediate. The transition state develops significant carbocation-like character. The more substituted carbon (C2, bearing the methyl and carboxyl groups) is better able to stabilize this partial positive charge. Therefore, computational models predict that the nucleophile will selectively attack the more substituted carbon. youtube.comyoutube.com

Under basic or neutral conditions (with a strong nucleophile): The reaction proceeds via a direct Sₙ2 mechanism without prior protonation. In this scenario, steric hindrance is the controlling factor. The less substituted carbon (C3) is more accessible to the incoming nucleophile. Computational models thus predict that attack will occur at the less hindered carbon. youtube.comyoutube.com

These predictions, rooted in calculated transition state energies and analysis of steric and electronic factors, allow chemists to choose reaction conditions to achieve a desired regioisomeric product.

Table: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Reaction Conditions | Controlling Factor | Predicted Site of Attack | Rationale |

|---|---|---|---|

| Acidic (Weak Nucleophile) | Electronic | More Substituted (C2) | Stabilization of partial positive charge in the transition state. youtube.comyoutube.com |

Atmospheric Chemistry Modeling (e.g., Secondary Organic Aerosol Formation)

This compound is an oxygenated volatile organic compound (OVOC), and as such, its role in atmospheric chemistry is of interest, particularly in the formation of secondary organic aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form low-volatility products that partition into the aerosol phase, contributing to particulate matter. copernicus.org

Atmospheric chemistry models are large-scale computational systems that simulate the complex chemical transformations occurring in the atmosphere. The oxidation of biogenic compounds like isoprene (B109036) is a major source of SOA, and this process is known to proceed through the formation of epoxides (e.g., isoprene epoxydiol or IEPOX). copernicus.org These epoxides can then undergo acid-catalyzed ring-opening in aerosol water, forming polyols and organosulfates that contribute significantly to SOA mass. copernicus.org

Models for SOA formation from anthropogenic volatile chemical products (VCPs) also incorporate parameters for OVOCs. nih.gov Kinetic models are used to estimate SOA mass yields from various precursors. Research has shown a correlation between the carbon number of an OVOC and its SOA yield. nih.gov While specific parameters for this compound may not be explicitly included in all models, its chemical structure suggests it could be a contributor to SOA formation, and its properties could be estimated based on trends observed for other small, oxygenated molecules.

Table: Representative SOA Mass Yields from VCP Precursors Data adapted from simulations at an organic aerosol mass loading of 10 µg m⁻³ and a photochemical age of 12 hours. This illustrates the range of yields for different compound classes.

| Precursor Class | Example Compound | SOA Mass Yield |

| Glycol Ethers | Propylene glycol methyl ether | 0.05 |

| Glycols | Propylene glycol | 0.07 |

| Terpenoids | Linalool | 0.28 |

| Branched Alkanes | C12 Branched Alkane | 0.22 |

| Cyclic Alkanes | C12 Cyclic Alkane | 0.35 |

| (Source: Adapted from Li et al., as cited in Seltzer et al., 2021) nih.gov |

Advanced Analytical Methodologies for Research Characterization of 2 Methyloxirane 2 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-methyloxirane-2-carboxylic acid, providing insights into its molecular framework and the connectivity of its atoms.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (102.09 g/mol ). nih.gov

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). For this compound, cleavage of the oxirane ring is also expected, leading to characteristic fragment ions.

Below is a table of expected key fragments in the mass spectrum of this compound.

| Fragment Ion | m/z | Description |

| [C₄H₆O₃]⁺ | 102 | Molecular Ion |

| [C₄H₅O₂]⁺ | 85 | Loss of a hydroxyl radical (-OH) |

| [C₃H₅O]⁺ | 57 | Loss of the carboxyl group (-COOH) |

| [C₂H₃O]⁺ | 43 | Acylium ion from cleavage |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group should appear around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the epoxide ring will likely produce signals in the 1200-1300 cm⁻¹ region. The asymmetric stretching of the epoxide ring is typically observed around 800-950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric breathing mode of the oxirane ring, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, typically in the range of 1250-1280 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500-3300 (very broad) | |

| Carbonyl (-C=O) | C=O Stretch | 1700-1725 (strong) | 1700-1725 |

| Carboxylic Acid (-C-O) | C-O Stretch | 1200-1300 | |

| Epoxide Ring | Ring Breathing (Symmetric) | 1250-1280 | |

| Epoxide Ring | Asymmetric Stretch | 800-950 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) can also be employed for the analysis of this compound, although derivatization is generally necessary to increase its volatility and thermal stability. Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) esters. lmaleidykla.lt

For the determination of enantiomeric excess by GC, a chiral stationary phase can be used to separate the derivatized enantiomers. Alternatively, the racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. youtube.com The choice of derivatizing agent and chromatographic conditions is critical for achieving successful separation.

Environmental Significance and Atmospheric Chemistry of 2 Methyloxirane 2 Carboxylic Acid

Role as a Precursor in Secondary Organic Aerosol (SOA) Formation

2-Methyloxirane-2-carboxylic acid is a key intermediate in the formation of SOA derived from the photooxidation of isoprene (B109036), a major biogenic hydrocarbon. nih.gov This pathway is particularly prominent under high concentrations of nitrogen oxides (NOx), conditions often found in urban and polluted environments. nih.gov

Research has shown that this compound is likely formed from the decomposition of the hydroxyl radical (OH) adduct of methacryloylperoxynitrate (MPAN), a product of isoprene oxidation. nih.gov Once formed in the gas phase, this compound contributes to the formation of particulate matter through a process known as reactive uptake. This process involves the compound being absorbed onto pre-existing aerosol particles.

Controlled chamber studies have demonstrated that the reactive uptake of this compound onto acidified sulfate (B86663) aerosols leads to a substantial increase in SOA mass. nih.gov In contrast, uptake onto neutral sulfate particles is negligible, highlighting the critical role of aerosol acidity in this SOA formation pathway. nih.gov This acid-catalyzed reactive uptake of epoxides is a recognized mechanism for SOA formation from various biogenic hydrocarbons. acs.org The dependence on acidic aerosols, which are often of anthropogenic origin (e.g., from sulfur dioxide emissions), underscores the link between biogenic precursors and man-made pollution in generating SOA. nih.govacs.org

The significance of this pathway has been confirmed by field measurements and atmospheric modeling, which indicate that the chemistry involving this compound is relevant across broad geographical areas, especially in urban regions with significant isoprene emissions. nih.gov

Atmospheric Degradation Pathways and Reaction Products

The atmospheric degradation of this compound is closely linked to its role in SOA formation. The primary degradation pathway involves its partitioning from the gas phase to the particle phase and subsequent reactions within the aerosol.

The most significant transformation, however, occurs via heterogeneous and multiphase chemistry. The acid-catalyzed ring-opening of the epoxide group is a key degradation step once the molecule is taken up by an acidic aerosol particle. nih.gov This reaction leads to the formation of lower volatility, more highly oxidized products that remain in the particle phase, thus contributing to SOA mass.

The major identified products from the reactive uptake of this compound are well-known tracers for isoprene-derived SOA. These include:

2-methylglyceric acid (2-MG): A primary product formed from the hydrolysis of the epoxide. nih.gov

Sulfate ester of 2-methylglyceric acid: Formed when the ring-opening reaction involves sulfuric acid within the aerosol. nih.gov

2-methylglyceric acid dimer: An oligomer formed through further reactions in the particle phase. nih.gov

The formation of these specific products from this compound solidifies its role as a direct precursor to compounds used to trace and apportion isoprene's contribution to ambient SOA. nih.gov

Table 1: Key Reaction Products from the Atmospheric Degradation of this compound

| Reaction Product | Formation Pathway | Significance |

|---|---|---|

| 2-methylglyceric acid (2-MG) | Acid-catalyzed hydrolysis following reactive uptake onto aerosol | Major isoprene SOA tracer under high-NOx conditions nih.gov |

| Sulfate ester of 2-methylglyceric acid | Reaction with sulfate in acidic aerosol during ring-opening | Indicates involvement of anthropogenic sulfur emissions nih.gov |

| 2-methylglyceric acid dimer | Particle-phase oligomerization | Contributes to higher molecular weight SOA components nih.gov |

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound are dictated by its physical and chemical properties and its transformation processes in the atmosphere. As a volatile organic compound, it is transported in the gas phase following its formation from isoprene oxidation.

Its atmospheric lifetime in the gas phase is determined by its reaction rate with OH radicals and by its uptake rate onto aerosol particles. The reactive uptake is a crucial removal process for the gaseous form of the molecule. This partitioning from the gas to the particle phase is a key step in its environmental fate, effectively transferring it from a volatile to a non-volatile, particle-bound state.

The transport of this compound itself is therefore limited by this uptake process. However, the secondary organic aerosol it helps to form is subject to long-range transport. Once converted into low-volatility products like 2-methylglyceric acid and its derivatives, these compounds reside in the aerosol phase, which can travel for hundreds to thousands of kilometers.

The environmental impact is therefore not limited to the immediate vicinity of its formation. By contributing to the SOA burden, this compound can influence air quality and climate on a regional scale. The dependence of its primary formation pathway on high concentrations of NOx and its SOA-forming potential on acidic sulfate aerosols means its environmental relevance is highest in areas where biogenic emissions from vegetation mix with anthropogenic pollutants from urban centers and industrial activities. nih.gov

Emerging Research Frontiers and Future Directions

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of efficient and selective methods for the synthesis of 2-methyloxirane-2-carboxylic acid and related epoxides is a primary research focus. Traditional synthesis routes often face challenges in controlling selectivity and minimizing byproducts. phasetransfercatalysis.com Future advancements hinge on the design of novel catalytic systems that can precisely orchestrate the epoxidation of the carbon-carbon double bond in precursors like methacrylic acid while preserving the carboxylic acid functionality.

Organocatalysis is emerging as a powerful, metal-free approach. beilstein-journals.org Furthermore, research into catalysts for related compounds provides a roadmap for future work. For instance, Keggin-type heteropolycompounds, noted for their tunable acidic and redox properties, have shown promise in the selective oxidation of isobutane (B21531) to methacrylic acid, the direct precursor for MAE. mdpi.combohrium.com Phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, are being explored for the synthesis of similar molecules like glycidyl (B131873) methacrylate, offering a potential route for efficient, multi-phase reactions. phasetransfercatalysis.comijarsct.co.in The development of catalysts that can operate under mild conditions with high turnover rates and selectivity will be crucial for making the synthesis of this compound more economically viable and environmentally friendly.

Table 1: Promising Catalytic Systems for Epoxide and Precursor Synthesis

| Catalyst Type | Example(s) | Potential Application for this compound | Key Advantages | Source(s) |

|---|---|---|---|---|

| Heteropolycompounds | Keggin-type (e.g., CsₓPMo₁₂O₄₀) | Selective oxidation of isobutane to methacrylic acid (precursor). | Tunable acidity and redox properties, high activity. | mdpi.com, bohrium.com |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts (e.g., TMAC) | Synthesis from methacrylic acid and an epoxidizing agent. | Enhanced reaction rates in multiphase systems, avoids need for anhydrous conditions. | ijarsct.co.in, phasetransfercatalysis.com |

| Organocatalysts | Phenylphenothiazine, Picolinic Acid | Direct, metal-free epoxidation of methacrylic acid. | Metal-free, reduced toxicity, potential for asymmetric synthesis. | acs.org, nih.gov |

| Frustrated Lewis Pairs | tBu₂PCH₂BPh₂ | Activation and ring-opening of the epoxide for further functionalization. | Metal-free activation of small molecules, unique reactivity. | researchgate.net |

Integration with Flow Chemistry for Process Intensification

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. europa.euresearchgate.net The application of this technology to the synthesis of epoxides is a major research frontier. acs.orgresearchgate.net For a compound like this compound, flow chemistry can mitigate the hazards associated with exothermic epoxidation reactions by providing superior heat and mass transfer due to the high surface-area-to-volume ratio of microreactors. beilstein-journals.orgeuropa.eunih.gov